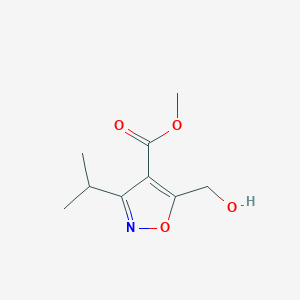

Methyl 5-(hydroxymethyl)-3-isopropylisoxazole-4-carboxylate

Description

Properties

Molecular Formula |

C9H13NO4 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

methyl 5-(hydroxymethyl)-3-propan-2-yl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C9H13NO4/c1-5(2)8-7(9(12)13-3)6(4-11)14-10-8/h5,11H,4H2,1-3H3 |

InChI Key |

DSRHTXISUKAQOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NOC(=C1C(=O)OC)CO |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation Followed by Cycloaddition

The Claisen-Schmidt condensation, a classical method for chalcone synthesis, is frequently employed as the initial step. For example, aromatic ketones (e.g., acetophenone derivatives) react with aldehydes under alkaline conditions to form α,β-unsaturated ketones (chalcones). Subsequent treatment with hydroxylamine hydrochloride in ethanol/water mediates 1,3-dipolar cycloaddition, yielding the isoxazole ring.

Representative Protocol

- Chalcone Synthesis :

- Cycloaddition :

This method is scalable but requires careful pH control to avoid side reactions such as oxime overoxidation.

Knoevenagel Condensation with Sodium Ethoxide

An alternative route involves Knoevenagel condensation between ethyl acetoacetate and substituted benzaldehydes under sodium ethoxide catalysis. The resulting α,β-unsaturated ester undergoes cyclization with hydroxylamine to form the isoxazole.

Optimized Conditions

- Reactants : Ethyl acetoacetate (1.0 equiv), 3-cyano-4-isopropoxybenzaldehyde (1.1 equiv).

- Catalyst : Sodium ethoxide (0.2 equiv) in anhydrous ethanol.

- Reaction Time : 8 hours at 80°C.

- Post-Cyclization Hydrolysis : Treat with HCl/MeOH (1:1) to hydrolyze the ester to carboxylate.

Advantages : Higher regioselectivity for 3,5-disubstituted isoxazoles compared to Claisen-Schmidt routes.

Functionalization of the Isoxazole Core

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at position 5 is introduced via reductive amination or aldol condensation. A patented method (CN100537512C) describes the use of diethyl malonate and isopropyl chloroacetate under strong alkali conditions (e.g., sodium methoxide in methanol).

Stepwise Procedure

- Alkylation :

- Catalyzed Coupling :

- Add potassium iodide (0.5% w/w) and slowly drip isopropyl chloroacetate (1.05 equiv) over 60 minutes.

- Cyclization :

- Reflux at 100°C for 12 hours to form the hydroxymethyl-isoxazole intermediate.

- Esterification :

Yield : 58–64% after vacuum distillation.

Carboxylate Esterification

The methyl ester at position 4 is typically introduced via Fischer esterification or transesterification. A two-step process involving:

- Hydrolysis of the ethyl ester (from Knoevenagel routes) using LiOH/THF/H₂O.

- Re-esterification with methanol and catalytic H₂SO₄ at 60°C.

Purity : >98% (HPLC) after recrystallization from n-hexane/ethyl acetate.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the predominant preparation routes:

Key Observations :

- Knoevenagel routes offer superior yields but require anhydrous conditions.

- Patent methods prioritize industrial scalability, albeit with moderate yields.

- Hydroxymethyl introduction remains a bottleneck, often requiring protecting groups to prevent oxidation.

Mechanistic Insights and Side-Reaction Mitigation

Cycloaddition Regioselectivity

The 1,3-dipolar cycloaddition of nitrile oxides (generated in situ from hydroxylamine and chalcones) proceeds via a concerted mechanism, favoring isoxazole formation over alternative regioisomers. Steric effects from the isopropyl group direct substitution to position 3.

Byproduct Formation

Common byproducts include:

- Oxime Derivatives : From incomplete cyclization (mitigated by excess NH₂OH·HCl).

- Diastereomers : In hydroxymethyl-bearing intermediates (resolved via column chromatography).

Industrial Scalability and Environmental Considerations

The patent route (CN100537512C) emphasizes green chemistry principles by employing methanol as a solvent and minimizing metal catalysts. However, sodium methoxide usage necessitates neutralization with CO₂ post-reaction, generating sodium bicarbonate waste.

Process Optimization Recommendations :

- Replace KI with recyclable ionic liquids to reduce heavy metal waste.

- Adopt continuous flow reactors to enhance cyclization efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)-3-isopropylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Methyl 5-(hydroxymethyl)-3-isopropylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)-3-isopropylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the isoxazole ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Reactivity and Solubility The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to methyl or ethyl substituents (e.g., ). This increases solubility in polar solvents like water or methanol. This may lower melting points or alter crystallization behavior.

Hydrogen Bonding and Crystal Packing this compound forms N–H···O hydrogen bonds between the hydroxymethyl oxygen and adjacent amine/ester groups, similar to ethyl 5-amino-3-methylisoxazole-4-carboxylate . However, the hydroxymethyl group may enable additional O–H···O/N interactions, leading to distinct supramolecular architectures. In contrast, phenyl-substituted analogs (e.g., ) rely on π-stacking interactions rather than extensive H-bonding, resulting in different solid-state properties.

Synthetic Accessibility The target compound’s synthesis likely involves esterification of a carboxylic acid precursor (similar to ) or substitution at the hydroxymethyl position. This contrasts with amino-substituted derivatives (), which require multi-step heterocyclizations.

Amino-substituted analogs () exhibit anticancer and antimicrobial activities, suggesting that the target compound’s hydroxymethyl group could be optimized for similar applications.

Research Findings and Challenges

- Hydrogen Bonding Networks : The hydroxymethyl group’s role in forming R₂²(7) ring motifs (as seen in ) warrants further crystallographic studies to elucidate its impact on material stability.

- Biological Screening: No data exists on the target compound’s activity, but structural analogs () highlight the need for targeted assays against bacterial or cancer cell lines.

- Synthetic Optimization : The compound’s ester group may undergo hydrolysis under acidic/basic conditions (as in ), necessitating stability studies for pharmaceutical applications.

Biological Activity

Methyl 5-(hydroxymethyl)-3-isopropylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its synthesis, biological properties, and mechanisms of action, particularly in the context of anticancer and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with appropriate carboxylic acid precursors. Various synthetic pathways have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. The compound has shown promising results against several cancer cell lines, including:

- HeLa (cervical carcinoma)

- HepG2 (liver carcinoma)

- MCF-7 (breast cancer)

In vitro assays reveal that the compound exhibits cytotoxic effects through apoptosis induction and cell cycle arrest, primarily at the G0/G1 phase. The IC50 values for these cell lines range from 30 to 50 µM, indicating moderate potency compared to established chemotherapeutics.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 35 | Apoptosis induction |

| HepG2 | 40 | Cell cycle arrest |

| MCF-7 | 45 | Inhibition of proliferation |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against:

- Staphylococcus aureus

- Escherichia coli

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 50 | Bacteriostatic |

| Escherichia coli | 75 | Bactericidal |

Case Studies

- Case Study on Cancer Cell Lines : A study conducted by Phutdhawong et al. (2019) evaluated the cytotoxicity of various isoxazole derivatives, including this compound, against HeLa cells using the MTT assay. The results indicated a significant reduction in cell viability at concentrations above 30 µM.

- Antibacterial Efficacy : In a separate investigation, the compound was tested against a panel of pathogenic bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Apoptosis Pathways : The compound triggers intrinsic apoptotic pathways by modulating Bcl-2 family proteins and activating caspases.

- Cell Cycle Regulation : It influences cell cycle checkpoints, leading to G0/G1 phase arrest through upregulation of p21 and downregulation of cyclin D1.

- Antimicrobial Mechanisms : Its antibacterial effects are likely due to disruption of bacterial cell membrane integrity and interference with metabolic processes.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(hydroxymethyl)-3-isopropylisoxazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of isoxazole derivatives typically involves cyclization reactions or condensation of precursors like oximes and diketones. For this compound, a plausible route includes:

- Step 1: Reacting hydroxylamine derivatives with β-keto esters under acidic or basic conditions to form the isoxazole core.

- Step 2: Introducing the hydroxymethyl and isopropyl groups via alkylation or substitution reactions.

Optimization parameters include:

- Solvent selection: Polar aprotic solvents (e.g., ethanol, DCM) improve solubility and reaction kinetics .

- Temperature control: Maintaining 60–80°C prevents side reactions (e.g., ester hydrolysis) .

- Catalysts: Anhydrous ZnCl₂ or K₂CO₃ can accelerate cyclization .

Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer: Key techniques include:

- NMR spectroscopy:

- Mass spectrometry (MS): ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography: Resolve bond lengths/angles (e.g., C–O in ester: ~1.34 Å) and confirm stereochemistry .

Data interpretation pitfalls:

- Overlapping signals in NMR due to diastereomers or rotamers.

- Polymorphism in crystallography affecting unit cell parameters .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

Answer: Discrepancies may arise from:

- Dynamic effects in solution (NMR) vs. static crystal packing (X-ray). For example, rotational freedom in the isopropyl group may cause NMR signal splitting absent in X-ray .

- Solvent inclusion in crystals: Ethanol recrystallization may introduce solvent molecules, altering bond angles .

Methodology:

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they influence its physicochemical properties?

Answer: The crystal structure is stabilized by:

- Hydrogen bonds: O–H···O interactions between hydroxymethyl and ester carbonyl groups (distance ~2.8 Å) .

- Van der Waals forces: Isopropyl groups contribute to hydrophobic packing .

- π-π stacking: Aromatic isoxazole rings may stack with slippage distances of 3.5–4.0 Å .

Graph set analysis (Etter’s notation) can classify H-bonding patterns (e.g., R₂²(8) motifs), impacting solubility and melting point .

Q. How can computational methods predict the biological activity of this compound?

Answer: QSAR modeling and molecular docking are key approaches:

- QSAR: Correlate substituent effects (e.g., logP of isopropyl group) with bioactivity datasets from analogs (e.g., antifungal IC₅₀ values) .

- Docking studies: Target enzymes (e.g., cytochrome P450) using software like AutoDock. The hydroxymethyl group may form H-bonds with active-site residues .

Validation: Compare predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What strategies mitigate stability issues during storage or experimental use?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.